N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide
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Description
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C20H11ClF2N2O3 and its molecular weight is 400.77. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is associated with several disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, and schizophrenia .
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, the compound prevents the normal signaling of dopamine, a neurotransmitter that plays a significant role in reward, motivation, memory, and other important functions .
Biochemical Pathways
The action of this compound on the Dopamine D2 receptor affects the dopaminergic pathways in the brain . These pathways are involved in motor control, reward, reinforcement, and the release of various hormones . The inhibition of the Dopamine D2 receptor can therefore have significant downstream effects on these processes.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of dopamine signaling via the Dopamine D2 receptor . This can result in changes in motor control, reward, reinforcement, and hormone release, potentially alleviating symptoms of disorders associated with this receptor .
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF2N2O3/c21-11-2-5-18-16(8-11)25-20(27)13-9-12(3-6-17(13)28-18)24-19(26)10-1-4-14(22)15(23)7-10/h1-9H,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHQZQSJRHWSJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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